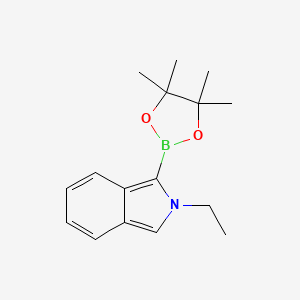

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which imparts unique reactivity and stability properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole typically involves the reaction of an appropriate isoindole derivative with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by transition metals like palladium or copper, and it proceeds under mild conditions, typically at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically proceed under mild conditions, often in the presence of a catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds .

Applications De Recherche Scientifique

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes

Mécanisme D'action

The mechanism by which 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound also contains a dioxaborolane ring and is used in similar applications.

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.

Uniqueness

What sets 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole apart is its unique isoindole structure, which provides distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-based therapeutics .

Activité Biologique

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₉B₁O₄

- Molecular Weight : 240.10 g/mol

- CAS Number : 1215107-29-1

The biological activity of this compound is largely attributed to its interaction with various cellular pathways. The dioxaborolane moiety is known for its role in enhancing the pharmacological profile of compounds through:

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammatory responses.

- Modulating Signaling Pathways : It could influence pathways such as JAK/STAT, which are critical in immune responses and cancer biology.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. Notably:

- In Vitro Studies : Research has shown that derivatives exhibit significant growth inhibition in various cancer cell lines while sparing normal cells. For instance:

- Mechanistic Insights : Further investigations revealed that these compounds could alter the localization and levels of key signaling phosphoproteins involved in cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been documented:

- Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating conditions like rheumatoid arthritis and psoriasis .

Case Study 1: Liver Cancer Inhibition

A study focused on the synthesis of thalidomide analogues including the isoindole derivative demonstrated potent inhibition of liver cancer cell growth. The study highlighted that specific modifications to the isoindole scaffold improved selectivity towards tumor cells while minimizing toxicity to healthy tissues .

Case Study 2: Inflammatory Disease Models

In another investigation involving animal models of inflammation, treatment with the compound resulted in reduced symptoms associated with inflammatory diseases. This was attributed to its ability to downregulate key inflammatory mediators .

Data Summary Table

Propriétés

Formule moléculaire |

C16H22BNO2 |

|---|---|

Poids moléculaire |

271.2 g/mol |

Nom IUPAC |

2-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole |

InChI |

InChI=1S/C16H22BNO2/c1-6-18-11-12-9-7-8-10-13(12)14(18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 |

Clé InChI |

IFLIESSZPSMPAB-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CN2CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.